molecular formula C14H15FN2O4 B1472777 3-{1-[2-(3-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid CAS No. 1955494-04-8

3-{1-[2-(3-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid

Cat. No. B1472777
CAS RN: 1955494-04-8
M. Wt: 294.28 g/mol
InChI Key: POHZOCSQIHWITM-UHFFFAOYSA-N
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Description

3-{1-[2-(3-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid, also known as 3-FPEAA, is a small organic molecule with a wide range of applications in scientific research. It is a derivative of propanoic acid, with a 3-fluorophenyl group and a 2,5-dioxoimidazolidin-4-yl group linked to the carboxylic acid group. This molecule has been the focus of many studies due to its potential for use in various applications such as drug discovery, molecular imaging, and enzyme inhibition.

Scientific Research Applications

Medicine: Antiviral and Anticancer Applications

This compound has shown promise in the medical field due to its structural similarity to indole derivatives, which are known for their broad biological activities. Indole derivatives have been utilized in the development of antiviral and anticancer agents . The presence of the fluorophenyl group could potentially enhance these properties, making it a valuable candidate for pharmaceutical research.

Biotechnology: Building Blocks for Complex Molecules

In biotechnology, this compound could serve as a building block for synthesizing complex molecules, such as pentaamine and bis-heterocyclic libraries . These libraries are crucial for the discovery of new drugs and understanding biological processes.

Pharmacology: Agonist Profile for PPAR Receptors

The compound’s structure suggests it could have a potent agonist profile for PPARα, -γ, and -δ receptors . These receptors play a significant role in the regulation of metabolism, inflammation, and energy homeostasis, making this compound a potential target for treating metabolic disorders.

Organic Synthesis: Suzuki–Miyaura Coupling

In organic synthesis, compounds like this are often used in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to create carbon-carbon bonds . This is fundamental for constructing complex organic molecules, including pharmaceuticals and polymers.

Materials Science: Synthesis of Liquid Crystalline Materials

The fluorinated phenyl group within this compound’s structure is often sought after in materials science for the synthesis of liquid crystalline materials . These materials have applications in displays and advanced optical devices.

Chemical Synthesis: Intermediate for Heterocyclic Compounds

Due to its reactive sites, this compound can act as an intermediate in the synthesis of various heterocyclic compounds . These compounds are not only pivotal in drug design but also in the development of agricultural chemicals and dyes.

properties

IUPAC Name

3-[1-[2-(3-fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O4/c15-10-3-1-2-9(8-10)6-7-17-13(20)11(16-14(17)21)4-5-12(18)19/h1-3,8,11H,4-7H2,(H,16,21)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHZOCSQIHWITM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCN2C(=O)C(NC2=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{1-[2-(3-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{1-[2-(3-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid
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3-{1-[2-(3-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid
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3-{1-[2-(3-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid

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